L-glutamate(2-)

Description

Properties

CAS No. |

138-18-1 |

|---|---|

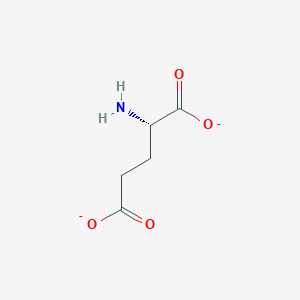

Molecular Formula |

C5H7NO4-2 |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

(2S)-2-aminopentanedioate |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/p-2/t3-/m0/s1 |

InChI Key |

WHUUTDBJXJRKMK-VKHMYHEASA-L |

SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N |

Isomeric SMILES |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N |

Canonical SMILES |

C(CC(=O)[O-])C(C(=O)[O-])N |

Origin of Product |

United States |

Scientific Research Applications

Neurotransmission and Neuroprotection

L-glutamate is primarily recognized as the main excitatory neurotransmitter in the central nervous system. Its role in synaptic transmission is crucial for cognitive functions such as learning and memory. Studies have shown that chronic supplementation of L-glutamate can enhance locomotor performance and cognitive function in animal models. For instance, research indicated significant increases in antioxidant levels and improved oxidative status in the brains of animals treated with L-glutamate, suggesting its neuroprotective properties against oxidative stress .

Case Study: Cognitive Enhancement

A study demonstrated that L-glutamate administration led to increased levels of dopamine and serotonin in the brain, indicating enhanced monoamine neurotransmission. This was associated with improved cognitive performance in tasks requiring memory and learning .

Clinical Nutrition and Immunology

L-glutamate plays a critical role in maintaining gut health and immune function. It serves as a primary energy source for enterocytes (intestinal cells) and is essential for the integrity of the gastrointestinal tract. Research has highlighted its immunomodulatory effects, particularly during catabolic states where it helps maintain mucosal integrity and supports lymphocyte proliferation .

Clinical Applications

- Gut Health : L-glutamate supplementation has been shown to prevent increased intestinal permeability, thereby reducing the risk of bacterial translocation from the gut into the bloodstream.

- Immune Response : It enhances the production of secretory immunoglobulin A (IgA), which plays a crucial role in mucosal immunity .

Cancer Research

L-glutamate metabolism is increasingly recognized for its role in cancer cell proliferation. Cancer cells often rely on glutaminolysis, where glutamine is converted into α-ketoglutarate, fueling the tricarboxylic acid (TCA) cycle necessary for rapid cell division. Inhibiting this metabolic pathway has become a target for cancer therapies.

Case Study: Anticancer Properties

Research has explored synthetic derivatives of L-glutamate, such as L-γ-methyleneglutamine, which have shown selective anticancer activity comparable to established chemotherapeutics like tamoxifen . These compounds inhibit cancer cell growth by disrupting glutamine metabolism.

Plant Physiology

In plant biology, L-glutamate acts as a signaling molecule influencing root development. Studies on Arabidopsis have revealed that L-glutamate can inhibit root growth while promoting lateral root development under specific conditions. This dual role highlights its importance in plant adaptation to environmental changes .

Dietary Implications

Dietary intake of glutamine and glutamate has been linked to health outcomes, including mortality rates related to cardiovascular diseases. A large prospective study found an inverse relationship between dietary glutamine intake and total mortality, suggesting potential protective effects against chronic diseases .

Data Summary Table

Comparison with Similar Compounds

Structural Analogues: L-Aspartate and D-Glutamate

- L-Aspartate: Both L-glutamate(2−) and L-aspartate are dicarboxylic amino acids, but the additional methylene group in L-glutamate(2−) alters its binding affinity to transporters like GltPh. Saturation Transfer Difference (STD) NMR studies reveal that L-aspartate displaces L-glutamate(2−) from GltPh due to higher binding affinity (Kd for L-aspartate: ~1.2 μM vs. Kd for L-glutamate: ~8.5 μM) .

- D-Glutamate : The D-enantiomer exhibits distinct metabolic roles. Under stress conditions, E. coli produces D-glutamate, which undergoes chemical exchange with L-glutamate(2−), as shown by weighted average NMR chemical shifts. This interconversion has implications for neurodegenerative diseases like ALS .

Table 1: Structural and Binding Differences

Enzyme-Substrate Specificity

- L-Glutamate Oxidase (LGOX) vs. L-Amino Acid Oxidase (LAAO): LGOX exhibits narrower substrate specificity due to a constricted active site and three unique structural regions absent in LAAO.

Table 2: Enzymatic Activity Comparison

Receptor and Transporter Interactions

- Ionotropic Receptors (NMDA, GluCl): At NMDA receptors, L-glutamate(2−) acts as an agonist with glycine as a co-agonist. Antagonists like UBP552 show reduced potency when L-glutamate concentrations increase from 10 μM to 300 μM, highlighting competitive binding dynamics . In Schistosoma GluCl channels, L-glutamate(2−) induces chloride currents with EC50 values in the millimolar range, distinct from invertebrate-specific ligands like ivermectin .

- Charged residues in transmembrane domains (e.g., Asp46, Glu309) are essential for transport specificity .

Table 3: Transport and Inhibition Profiles

Key Research Findings and Implications

Allosteric Regulation : Compounds like LY 354740 and L-CCG I outperform L-glutamate(2−) in GTPγS binding potency (LY 354740 EC50: ~10 nM vs. L-glutamate EC50: ~100 nM), suggesting structural optimizations for therapeutic targeting .

Polymorphism in Solid-State Forms : N-carboxy-β-benzyl-L-glutamate anhydride exhibits conformational polymorphism, with implications for drug crystallization and stability .

Mitochondrial Inhibition : Long-chain acyl-CoA esters selectively inhibit L-glutamate(2−)-driven respiration (50% inhibition at 10 μM), underscoring metabolic vulnerabilities in lipidosis .

Preparation Methods

N-Tritylation of Dibenzyl L-Glutamate

The foundational chemical route to L-glutamate derivatives begins with N-tritylation of dibenzyl L-glutamate. As detailed in US Patent 2883399, triphenylmethyl chloride reacts with dibenzyl L-glutamate in chloroform at 0°C in the presence of triethylamine. This step achieves N-tritylation with minimal racemization, critical for maintaining stereochemical integrity. After 12 hours at room temperature, the product (N-trityl dibenzyl L-glutamate) is isolated in 89% yield, confirmed by elemental analysis (74.4% C, 6.3% H, 3.6% N).

Transesterification and Hydrogenolysis

Subsequent transesterification employs sodium methylate in methanol under reflux to convert N-trityl dibenzyl glutamate into α-benzyl-γ-methyl N-trityl L-glutamate. Hydrogenolysis over a palladium/charcoal catalyst in cyclohexane selectively removes the α-benzyl group, yielding γ-methyl N-trityl L-glutamate with 85% efficiency. This step’s selectivity is attributed to the steric protection of the trityl group, preventing undesired side reactions.

Ammonolysis and Detritylation

The γ-methyl ester undergoes ammonolysis in methanolic ammonia at −10°C, followed by 45 hours at room temperature, to form N-trityl L-glutamine (92% yield). Detritylation using 50% aqueous acetic acid at 100°C liberates L-glutamine, which is subsequently hydrolyzed to L-glutamate(2−) under basic conditions. The overall yield from dibenzyl glutamate to L-glutamate(2−) exceeds 65%, with triphenylcarbinol recovered at 78%.

Biocatalytic Production Using Enzymatic Hydrolysis

Protease-Catalyzed α-Esterification

Frontiers in Catalysis reports a biocatalytic route where Alcalase protease selectively esterifies N-Boc L-glutamic acid with benzyl alcohol. At 28°C in benzyl alcohol solvent, this reaction achieves 81% yield of α-benzyl N-Boc L-glutamate, avoiding racemization common in chemical methods. The α-selectivity arises from the protease’s active-site geometry, favoring nucleophilic attack at the α-carboxyl group.

γ-Selective Hydrolysis of Dibenzyl Esters

Lipases and esterases enable γ-selective hydrolysis of α,γ-dibenzyl L-glutamate. Screening 120 enzymes identified Candida antarctica lipase B (CAL-B) as the most effective, achieving 71% conversion to α-benzyl L-glutamate(2−) at pH 7.0. The γ-ester’s lower steric hindrance allows preferential enzyme binding, a finding corroborated by molecular docking simulations.

Comparative Analysis of Enzymatic Routes

Table 1 summarizes key biocatalytic methods:

| Method | Enzyme | Substrate | Yield | Selectivity |

|---|---|---|---|---|

| α-Esterification | Alcalase | N-Boc L-glutamic acid | 81% | α-specific |

| γ-Hydrolysis | CAL-B lipase | α,γ-Dibenzyl glutamate | 71% | γ-specific |

| Amide Hydrolysis | Amidase | α-Benzyl L-glutamine | 68% | γ-specific |

| Lactam Hydrolysis | Lactamase | α-Benzyl L-pyroglutamate | 63% | α-specific |

Data from Frontiers in Catalysis highlights trade-offs between yield and selectivity, with protease-mediated esterification offering the highest efficiency.

Industrial-Scale Optimization and Challenges

Large-Scale Chemical Production

The patent method scales to 100 kg batches by optimizing hydrogenolysis pressure (4 bar H₂) and ammonolysis duration (40–45 hours). Critical impurities include residual triphenylcarbinol (≤0.3%) and racemized D-glutamate (≤0.5%), controlled via crystallization at −20°C.

Continuous Biocatalytic Processes

Recent advances immobilize Alcalase on silica gel, enabling continuous-flow α-esterification with a space-time yield of 12 g·L⁻¹·h⁻¹. However, enzyme denaturation at >40°C limits long-term operation, necessitating improved thermostability through protein engineering.

Analytical Characterization and Quality Control

Q & A

Q. What are the standard enzymatic methods for quantifying L-glutamate(2−) in biological samples, and how do they differ in sensitivity?

Enzymatic methods commonly employ glutamate dehydrogenase (GDH) or L-glutamate oxidase, coupled with fluorescence or spectrophotometric detection. For example, GDH catalyzes the oxidation of L-glutamate to 2-oxoglutarate, reducing NAD⁺ to NADH, which is detected fluorometrically (ex = 340 nm, em = 460 nm) . Microfluidic systems with immobilized enzymes enable substrate recycling, enhancing sensitivity (detection range: 3.1–50.0 mM) . In contrast, flow injection analysis (FIA) with immobilized L-glutamate decarboxylase detects CO₂ potentiometrically, offering lower detection limits but requiring specialized equipment .

Q. How do L-glutamate(2−) transport systems differ in substrate specificity, and what experimental approaches validate these differences?

Competitive inhibition assays using spheroplasts or reconstituted binding proteins (e.g., GBP) reveal substrate specificity. For instance, L-aspartate inhibits L-glutamate uptake by >95% in spheroplasts, while GBP shows high affinity for L-glutamate (Kd = 1.3 mM) and is insensitive to aspartate . Scatchard plot analysis and inhibition kinetics (e.g., Ki values for glutamine = 15 mM) are critical for distinguishing binding affinities .

Q. What are the common inhibitors of L-glutamate(2−) uptake in neuronal studies, and how are their effects quantified?

Pharmacological inhibitors like KN-93 (a CaMKII inhibitor) and competitive analogs (e.g., L-aspartate) are used. Dose-response curves and normalized uptake rates (e.g., % inhibition at 100 mM aspartate) quantify efficacy. Pre-treatment with inhibitors followed by L-glutamate exposure and ANOVA-based statistical analysis (p ≤ 0.001) validate significance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in L-glutamate(2−) quantification between fluorometric and LC-MS-based methods?

Cross-validation using reference standards and spike-recovery experiments (e.g., 91–108% recovery in food matrices ) is essential. LC-MS methods (e.g., RFQI with FDR filtering ) require similarity score thresholds (>0.8) and chromatographic separation to distinguish isomers like L-glutamate and L-glutamine . Discrepancies may arise from matrix effects or enzymatic interference, necessitating method-specific calibration curves .

Q. What experimental designs optimize microfluidic L-glutamate(2−) assays for high-throughput applications?

Sequential injection analysis (SIA) with automated bead introduction/removal improves reproducibility (RSD = 3.3–6.6% ). Enzyme immobilization on Poros™ beads (20 µm) in glycerol-EDTA solutions preserves activity for 15 days (72% retention ). Design considerations include channel depth (235 µm), bead size, and NADH detection parameters .

Q. How can researchers validate the specificity of novel L-glutamate(2−) biosensors in complex biological matrices?

Specificity is tested via recovery assays in the presence of interfering substances (e.g., six other L-amino acids ). For cerebrospinal fluid, validation includes parallel analysis with established methods (e.g., HPLC) and spike-in experiments in knockout models (e.g., DAT knockout rats ). Calibration against certified reference materials ensures accuracy .

Q. What statistical approaches are recommended for analyzing contradictory data on synaptic vs. extrasynaptic L-glutamate(2−) levels?

Multivariate ANOVA and post-hoc tests (e.g., Tukey’s HSD) account for variability in microdialysis vs. biosensor measurements . System xc− knockout models show 60–70% lower extrasynaptic glutamate, requiring normalization to total extracellular pool sizes . Data contradictions may reflect technical limits (e.g., microdialysis temporal resolution) .

Q. How should researchers design experiments to assess L-glutamate(2−)'s role in oligodendrocyte morphology?

Differentiating oligodendrocytes are treated with L-glutamate (100 µM) and inhibitors (e.g., KN-93), followed by immunostaining (O4 antibodies) and morphometric analysis (network area quantification ). Controls include inactive analogs (KN-92) and blinded image analysis to reduce bias .

Methodological Guidance

Q. What best practices ensure reliable data presentation in L-glutamate(2−) research?

- Results : Report raw data, normalization methods (e.g., % control ), and processing steps (e.g., sigmoid curve fitting for dose responses ).

- Discussion : Address outliers via Grubbs’ test and clarify limitations (e.g., enzyme stability in FIA ).

- Tables/Figures : Include Scatchard plots for binding studies and chromatograms for isomer separation (see Table 4 in for FIA parameters).

Q. How can researchers integrate novel detection methods (e.g., nanomaterial biosensors) into existing workflows?

Pilot studies comparing biosensor output with gold-standard methods (e.g., fluorescence or LC-MS ) are critical. Protocol optimization includes pH adjustments (phosphate buffer, pH 7.0 ) and validation in target matrices (e.g., brain extracts ). Funding frameworks like Horizon 2020 often support translational validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.